4'-Hexyloxyacetophenone
CAS No.:
Cat. No.: VC18748653
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20O2 |
|---|---|
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | 1-(4-hexoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C14H20O2/c1-3-4-5-6-11-16-14-9-7-13(8-10-14)12(2)15/h7-10H,3-6,11H2,1-2H3 |
| Standard InChI Key | SIBFSGJONZDFSK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCOC1=CC=C(C=C1)C(=O)C |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
4'-Hexyloxyacetophenone (C₁₄H₂₀O₂) features a phenyl ring substituted with a ketone group at the first carbon and a hexyloxy chain at the fourth position. The hexyloxy moiety introduces significant hydrophobicity, while the acetophenone backbone contributes to π-conjugation, enabling interactions with ultraviolet (UV) light and polar solvents. The IUPAC name, 1-(4-(hexyloxy)phenyl)ethan-1-one, reflects this substitution pattern.
Physicochemical Profile
The compound exists as a colorless to pale-yellow liquid at room temperature, with a molecular weight of 220.31 g/mol. Its solubility profile varies markedly with solvent polarity:
Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, underscoring thermal stability suitable for high-temperature applications . UV-Vis spectroscopy reveals absorption maxima at 282 nm and 326 nm, attributed to π→π* transitions in the aromatic system .
Synthesis Methodologies
Alkylation of 4-Hydroxyacetophenone
The primary synthesis route involves the Williamson ether synthesis, wherein 4-hydroxyacetophenone reacts with n-hexyl bromide under basic conditions.
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Reagents: 4-Hydroxyacetophenone (1 equiv), n-hexyl bromide (1.2 equiv), anhydrous K₂CO₃ (2 equiv), DMF (solvent).
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Conditions: 80°C, 12 hours under nitrogen atmosphere.
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Workup: Dilution with ice water, extraction with dichloromethane (DCM), column chromatography (hexane:diethyl ether = 98:2).
This method achieves yields of 78–85%, with purity confirmed via ¹H-NMR (δ 1.35–1.45 ppm for hexyl CH₂, δ 2.60 ppm for acetyl CH₃) .
Alternative Approach Using Acetone :
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Solvent: Acetone replaces DMF, reducing reaction time to 8 hours.
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Yield: Comparable (80%) but with lower selectivity for monoalkylated products.
Comparative Analysis of Synthesis Conditions
| Parameter | DMF Method | Acetone Method |
|---|---|---|
| Reaction Time | 12 h | 8 h |
| Yield | 85% | 80% |
| Byproduct Formation | <5% | 10–12% |
| Purification | Column chromatography | Recrystallization |
Scalability and Industrial Production
Kilogram-scale batches utilize continuous-flow reactors to enhance heat transfer and minimize side reactions. Process analytical technology (PAT) tools, including in-line FTIR, monitor reaction progression in real time, ensuring consistent product quality .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H-NMR (CDCl₃):
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¹³C-NMR:
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 220.3 [M]⁺, with fragmentation patterns confirming the hexyloxy chain (m/z 85, 57) .
Applications in Advanced Materials
Liquid Crystal Precursors
4'-Hexyloxyacetophenone serves as a building block for discotic liquid crystals. Reaction with vanadyl acetylacetonate yields mesomorphic complexes exhibiting columnar phases at 120–180°C, applicable in organic photovoltaics .
Fluorescence-Based Anti-Counterfeiting
Protonation with trifluoroacetic acid (TFA) induces a 62 nm redshift in fluorescence (λₑₘ = 483 nm → 545 nm), enabling reversible “on-off” switching under UV light . Coating banknotes with 0.1 wt% 4'-hexyloxyacetophenone in poly(methyl methacrylate) (PMMA) resists degradation for >75 days, demonstrating utility in secure labeling .
Fluorescence Performance Metrics
| Parameter | Neutral Form | Protonated Form |
|---|---|---|
| λₑₘ (nm) | 483 | 545 |
| Quantum Yield (Φ) | 0.42 | 0.18 |
| Lifetime (τ, ns) | 3.2 | 1.8 |
Pharmaceutical Intermediates
Schiff base derivatives of 4'-hexyloxyacetophenone exhibit antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) and α-amylase inhibition (IC₅₀ = 23 µM), though direct pharmacological studies remain limited .
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